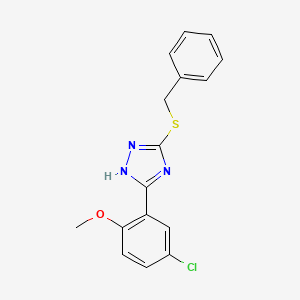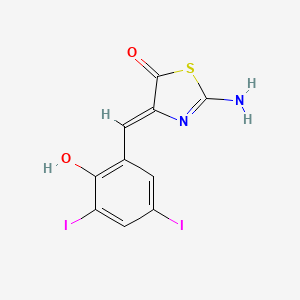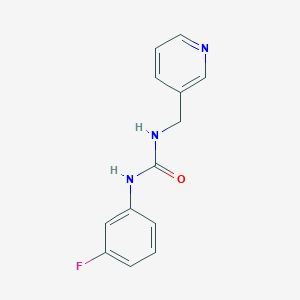![molecular formula C13H17N5O B5327772 3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327772.png)
3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and pathways involved in various diseases. For example, in cancer therapy, it inhibits the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cancer cell proliferation. In Alzheimer's disease, it inhibits the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In inflammation, it inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer therapy, it induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation. In Alzheimer's disease, it reduces the accumulation of beta-amyloid plaques, which are a major contributor to neuronal damage and cognitive decline. In inflammation, it reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide in lab experiments is its specificity towards specific enzymes and pathways involved in various diseases. This allows for targeted inhibition of these enzymes and pathways, leading to a reduction in disease progression. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on 3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide. One of the future directions is to explore its potential applications in other diseases such as diabetes and cardiovascular disease. Another future direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo, which can help in the development of potential drug candidates.
Métodos De Síntesis
The synthesis of 3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-(4-methylpyridin-2-ylamino) ethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is isolated by column chromatography and characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields such as cancer therapy, Alzheimer's disease, and inflammation. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. In Alzheimer's disease, it has been found to reduce the accumulation of beta-amyloid plaques, which are a hallmark of this disease. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
5-methyl-N-[2-[(4-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-3-4-14-12(7-9)15-5-6-16-13(19)11-8-10(2)17-18-11/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPVMFZWDHITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCNC(=O)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)
![3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327699.png)

![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)


![N-[(2-methoxy-1-naphthyl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5327721.png)
![N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide](/img/structure/B5327726.png)
![3-methyl-1-(1-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)butan-1-one](/img/structure/B5327735.png)
![6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327739.png)
![{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetic acid](/img/structure/B5327750.png)
![3-allyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327751.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5327754.png)
